![molecular formula C9H6N4O2 B2418650 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1592568-05-2](/img/structure/B2418650.png)

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

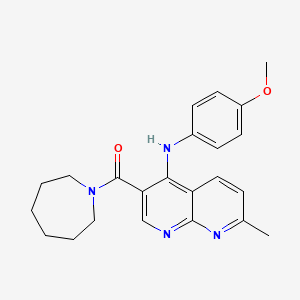

“3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . A solution of the compound and sodium dithionite in dry methanol was heated under reflux at 70°C for 90 minutes .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4,12H,1H2,(H,14,15) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 202.17 . .Scientific Research Applications

- DPP-IV Inhibitors : 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a valuable building block in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. These inhibitors play a crucial role in managing type 2 diabetes by enhancing insulin secretion and controlling blood glucose levels .

Medicinal Chemistry and Drug Development

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting that this compound may also target the DPP-IV enzyme.

Mode of Action

If it indeed targets DPP-IV as suggested by related compounds , it may bind to the enzyme and inhibit its activity, thereby increasing the levels of incretin hormones in the body.

Biochemical Pathways

Dpp-iv inhibitors generally affect the incretin system, which plays a crucial role in glucose homeostasis .

Result of Action

If it acts as a DPP-IV inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and suppressing glucagon release .

properties

IUPAC Name |

3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLWGUFDGCQFAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C=C1C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2418571.png)

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)

![1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine](/img/structure/B2418580.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)

![3-Methoxy-N-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine](/img/structure/B2418585.png)

![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)

![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)